

Application Notes: Preparation of **Sophorose** and Glucose Mixtures via Stevioside Hydrolysis

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Introduction

Stevioside, a natural non-caloric sweetener extracted from the leaves of Stevia rebaudiana, is a glycoside composed of a steviol aglycone with glucose and **sophorose** (a disaccharide of two glucose molecules) moieties.[1] Hydrolysis of stevioside offers a valuable method for the production of **sophorose**, a rare and effective inducer of cellulase production in microorganisms like Trichoderma reesei, and glucose.[2] This makes the process highly relevant for researchers in biofuel development, enzyme production, and drug development, as isosteviol, another hydrolysis product, has shown potential in lowering blood sugar and regulating lipids.[3]

This document provides detailed protocols for the preparation of **sophorose** and glucose mixtures from stevioside using both acid and enzymatic hydrolysis methods. It also includes quantitative data from various studies to aid in the selection of the most suitable method for specific research needs.

Methods of Hydrolysis

There are two primary methods for the hydrolysis of stevioside: acid hydrolysis and enzymatic hydrolysis.

Acid Hydrolysis: This method typically employs mineral acids such as hydrochloric acid (HCl)
or sulfuric acid (H2SO4) to cleave the glycosidic bonds of stevioside.[3][4] It is a relatively
straightforward and cost-effective method. However, it can lead to the further breakdown of

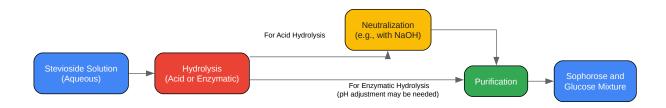


the desired product, **sophorose**, into glucose if the reaction conditions are not carefully controlled. The reaction also produces isosteviol.

• Enzymatic Hydrolysis: This method utilizes enzymes, specifically β-glucosidases, to selectively hydrolyze the glycosidic linkages in stevioside. Enzymatic hydrolysis offers higher specificity, leading to potentially higher yields of **sophorose** and fewer byproducts. The reaction conditions are generally milder than those required for acid hydrolysis.

Experimental Workflow

The general workflow for the preparation of a **sophorose** and glucose mixture from stevioside involves the following steps:



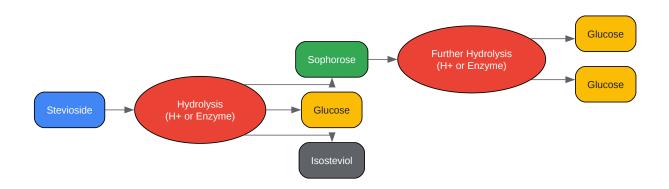
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Caption: General experimental workflow for **sophorose** and glucose production.

Chemical Reaction Pathway

The hydrolysis of stevioside breaks the glycosidic bonds to release glucose, **sophorose**, and the aglycone, steviol, which can be converted to isosteviol. **Sophorose** itself can be further hydrolyzed into two molecules of glucose.





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Caption: Stevioside hydrolysis chemical reaction pathway.

Experimental Protocols Protocol 1: Acid Hydrolysis of Stevioside

This protocol is adapted from methodologies described for the preparation of **sophorose** from stevioside using dilute acid.

Materials:

- Stevioside (98.5% purity)
- Hydrochloric acid (HCl), 0.2 N and 0.06 M solutions
- Sodium hydroxide (NaOH) for neutralization
- Cation and anion exchange resins
- Activated charcoal
- Celite
- · Distilled water



- Reaction vessels (e.g., sealed test tubes or reflux apparatus)
- · Water bath or heating mantle
- · Chromatography column

Procedure:

- Preparation of Stevioside Solution: Prepare a 10% (w/v) aqueous solution of stevioside.
- Acid Hydrolysis:
 - Mix equal volumes of the 10% stevioside solution and 0.2 N hydrochloric acid in a reaction vessel.
 - Seal the vessel and heat it in a boiling water bath for 1 to 3 hours. The optimal time for sophorose production is generally under 3 hours to avoid significant degradation of sophorose into glucose.
 - Alternatively, for a larger scale, reflux a solution of stevioside in 5% H2SO4 for 8 hours.
 Another reported condition is hydrolysis of a 10% stevioside solution with 0.06 M HCl at 105°C for 120 minutes.
- Neutralization: After cooling the reaction mixture, neutralize it with a sodium hydroxide solution to a neutral pH.
- Desalting: Remove the resulting salts by treating the neutralized solution with cation and anion exchange resins.
- Purification:
 - Pack a chromatography column with activated charcoal.
 - Apply the desalted hydrolysate to the column.
 - Elute the column with distilled water to remove monosaccharides (glucose).
 - Subsequently, elute with a 5% ethanol solution to recover the **sophorose**.



- Monitor the fractions using thin-layer chromatography (TLC).
- Concentration and Crystallization:
 - Combine the sophorose-containing fractions and concentrate them under reduced pressure.
 - Allow the concentrated solution to crystallize.
 - Separate the crystals by filtration and dry them in a vacuum desiccator.

Protocol 2: Enzymatic Hydrolysis of Stevioside

This protocol is a generalized procedure based on the principles of using β -glucosidases for selective hydrolysis of stevioside.

Materials:

- Stevioside
- β-glucosidase with activity towards **sophorose** (e.g., from Streptomyces sp. GXT6)
- Buffer solution (e.g., 100 mM Na2B4O7-H3BO3 buffer, pH 8.5)
- Reaction vessel
- · Incubator or water bath

Procedure:

- Enzyme and Substrate Preparation:
 - Prepare a solution of stevioside (e.g., 10 g/L) in the appropriate buffer.
 - Prepare a solution of the β-glucosidase (e.g., 30 µg/mL) in the same buffer.
- Enzymatic Reaction:
 - Combine the stevioside solution and the enzyme solution in a reaction vessel.



- Incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C) for a specified duration (e.g., 6 hours). The reaction time should be optimized to maximize the yield of sophorose and glucose while minimizing further hydrolysis.
- Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., by boiling for 10 minutes), provided the products are heat-stable.
- Purification: The purification of the sophorose and glucose mixture can be performed using similar chromatographic techniques as described in the acid hydrolysis protocol (charcoal or other adsorption chromatography) to separate the sugars from the steviol aglycone and any remaining unreacted stevioside.

Data Presentation

Table 1: Quantitative Data on Acid Hydrolysis of

Stevioside

Parameter	Value	Reference
Reaction Conditions		
Stevioside Concentration	10% (w/v)	
Acid	0.2 N HCl	
Temperature	Boiling water bath	_
Reaction Time	< 3 hours	_
Yields		
Sophorose Yield	~25% of theoretical	
Sophorose Concentration	4.67 g/L	_
Glucose Concentration	38.4 g/L	-

Table 2: Quantitative Data on Enzymatic Hydrolysis of Stevioside for Rubusoside Production (as a proxy for selective hydrolysis)



Parameter	Value	Reference
Reaction Conditions		
Enzyme	β-glucosidase (BGL1) from Streptomyces sp. GXT6	
Stevioside Concentration	10 g/L	_
рН	8.5	_
Temperature	45°C	_
Reaction Time	6 hours	_
Yields		_
Stevioside Conversion Rate	98.2%	
Rubusoside Yield	78.8%	_

Note: The data in Table 2 is for the production of rubusoside, which involves the hydrolysis of one glucose from the **sophorose** moiety. This demonstrates the high efficiency and selectivity achievable with enzymatic methods, which can be adapted for **sophorose** production.

References

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